3-[(Z)-[(5Z)-5-Benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide 3-[(Z)-[(5Z)-5-Benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide XR9051 is as a potent modulator of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) following a synthetic chemistry programme based on a natural product lead compound. XR9051 was shown to be a potent inhibitor of the binding of the cytotoxic to P-glycoprotein (EC50 = 1.4 +/- 0.5 nM). XR9051 reverses the MDR phenotype through direct interaction with P-glycoprotein.
Brand Name: Vulcanchem
CAS No.: 762219-35-2
VCID: VC0547399
InChI: InChI=1S/C39H38N4O5/c1-42-34(22-27-8-5-4-6-9-27)38(45)41-33(39(42)46)21-28-10-7-11-30(20-28)37(44)40-32-14-12-26(13-15-32)16-18-43-19-17-29-23-35(47-2)36(48-3)24-31(29)25-43/h4-15,20-24H,16-19,25H2,1-3H3,(H,40,44)(H,41,45)/b33-21-,34-22-
SMILES: CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O
Molecular Formula: C39H40N4O5
Molecular Weight: 642.7 g/mol

3-[(Z)-[(5Z)-5-Benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide

CAS No.: 762219-35-2

Inhibitors

VCID: VC0547399

Molecular Formula: C39H40N4O5

Molecular Weight: 642.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-[(Z)-[(5Z)-5-Benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide - 762219-35-2

CAS No. 762219-35-2
Product Name 3-[(Z)-[(5Z)-5-Benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide
Molecular Formula C39H40N4O5
Molecular Weight 642.7 g/mol
IUPAC Name 3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide
Standard InChI InChI=1S/C39H38N4O5/c1-42-34(22-27-8-5-4-6-9-27)38(45)41-33(39(42)46)21-28-10-7-11-30(20-28)37(44)40-32-14-12-26(13-15-32)16-18-43-19-17-29-23-35(47-2)36(48-3)24-31(29)25-43/h4-15,20-24H,16-19,25H2,1-3H3,(H,40,44)(H,41,45)/b33-21-,34-22-
Standard InChIKey RTIZZWMBGKGLFO-YWQXDYITSA-N
Isomeric SMILES CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)/C1=O
SMILES CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O
Canonical SMILES CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O
Appearance Solid powder
Description XR9051 is as a potent modulator of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) following a synthetic chemistry programme based on a natural product lead compound. XR9051 was shown to be a potent inhibitor of the binding of the cytotoxic to P-glycoprotein (EC50 = 1.4 +/- 0.5 nM). XR9051 reverses the MDR phenotype through direct interaction with P-glycoprotein.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms XR9051; XR-9051; XR 9051.
Reference 1. Methods and means for the treatment of cancer using a combination of a BCRP inhibitor and/or a P-gp inhibitor with an imidazotetrazine chemotherapeutic agent By Van Tellingen, Olaf From U.S. Pat. Appl. Publ. (2009), US 20090170880 A1 20090702.
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8. Use of membrane vesicles to investigate drug interactions with transporter proteins, P-glycoprotein and multidrug resistance-associated protein By Wheeler, R.; Neo, S.-Y.; Chew, J.; Hladky, S. B.; Barrand, M. A. From International Journal of Clinical Pharmacology and Therapeutics (2000), 38(3), 122-129.
9. A method of improving bioavailability of orally administered drugs, screening for enhancers of such bioavailability and novel pharmaceutical compositions for oral delivery of drugs By Schellens, Johannes Henricus Matthias; Schinkel, Alfred Hermanus From PCT Int. Appl. (2000), WO 2000069390 A2 20001123.
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PubChem Compound 9917447
Last Modified Nov 11 2021
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